![molecular formula C20H23NO3 B11242613 3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a benzamide core, which includes a benzene ring (benzene with an amide functional group attached).
Substituents: It bears two methyl groups (CH₃) at positions 3 and 4 on the benzene ring.
Fused Ring System: The intriguing part is the fused 2H-1,5-benzodioxepin ring system, which contains eight carbon atoms and one oxygen atom. This fused ring imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common approach:
Starting Material: Begin with 3,4-dimethylbenzoic acid.
Amide Formation: React the acid with ammonia or an amine (e.g., methylamine) to form the benzamide.
Benzodioxepin Formation: Cyclize the benzamide by introducing the benzodioxepin ring system. This step involves several reactions, including cyclization and oxidation.
Methylation: Finally, methylate the benzodioxepin moiety to obtain the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions due to the presence of aromatic rings.
Substitution: Substituents on the benzene ring make it susceptible to electrophilic substitution reactions.
Reduction: Reduction of the amide group or the benzodioxepin ring may occur under specific conditions.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution Reagents: Alkyl halides (e.g., methyl iodide) for electrophilic substitution.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-13-5-6-16(9-14(13)2)20(22)21-12-17-11-19-18(10-15(17)3)23-7-4-8-24-19/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,22) |
Clave InChI |
YQZYTEVCHJJEID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2C)OCCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(3,6-diphenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11242533.png)

![2-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11242539.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11242557.png)
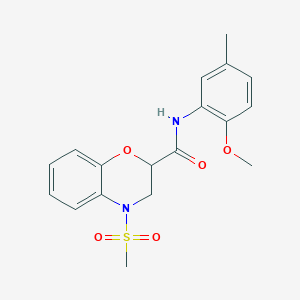
![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)
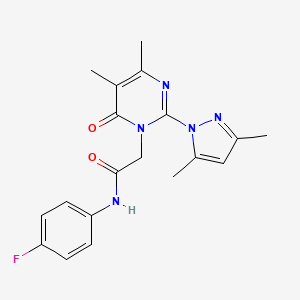
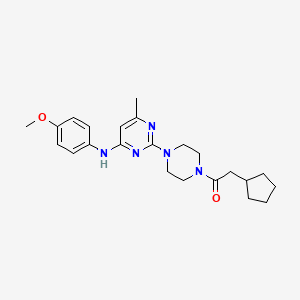
![N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)
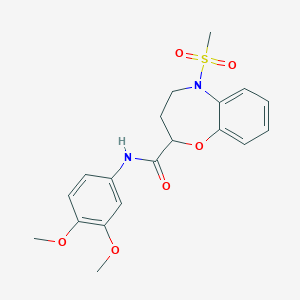
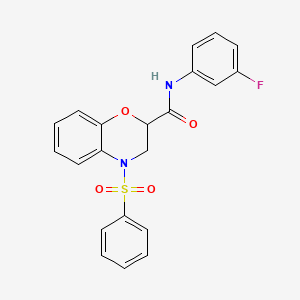
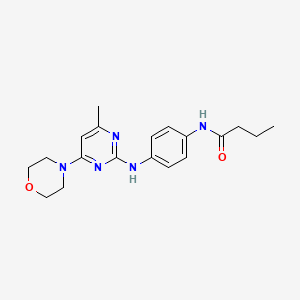
![4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11242628.png)
